Azidoethyl-SS-PEG2-Boc

Description

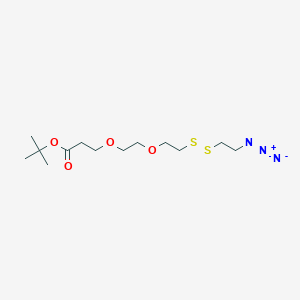

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-[2-[2-(2-azidoethyldisulfanyl)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O4S2/c1-13(2,3)20-12(17)4-6-18-7-8-19-9-11-22-21-10-5-15-16-14/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZBIMRMCUSFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCSSCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Azidoethyl-SS-PEG2-Boc

Azidoethyl-SS-PEG2-Boc is a heterobifunctional crosslinker integral to the fields of bioconjugation and proteolysis-targeting chimera (PROTAC) development. Its structure is defined by four key chemical moieties: an azidoethyl group, a disulfide bond, a two-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. This strategic arrangement of functional groups allows for the controlled and specific linkage of biomolecules.

Key Structural Components:

-

Azidoethyl Group (N₃-CH₂CH₂-) : This functional group contains an azide (N₃) moiety, which is highly reactive in "click chemistry" reactions. Specifically, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules or strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN. This enables the efficient and specific conjugation of this compound to suitably modified proteins or other molecules of interest.

-

Disulfide Bond (-S-S-) : At the core of the linker's functionality is a disulfide bridge. This bond is relatively stable in extracellular environments but is readily cleaved in the reducing intracellular environment by glutathione. This redox sensitivity allows for the controlled release of conjugated cargo within the cell, a critical feature for drug delivery and PROTAC applications.

-

PEG2 Linker (-OCH₂CH₂OCH₂CH₂-) : The two-unit polyethylene glycol spacer enhances the solubility and flexibility of the molecule and the resulting conjugate. The PEG linker's length can be critical in PROTAC design, as it dictates the spatial orientation of the two targeted proteins to facilitate ubiquitination and subsequent degradation.

-

Boc Protecting Group (t-Bu-O-C(O)-) : The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In this compound, it caps a terminal amine. This Boc group can be selectively removed under mild acidic conditions, revealing a primary amine that can then be used for further chemical modifications and conjugations.

The molecular formula for this compound is C₁₃H₂₅N₃O₄S₂.[1]

Structural Connectivity:

The components of this compound are linked in a linear fashion. The azidoethyl group is connected to one sulfur atom of the disulfide bond. The second sulfur atom is attached to the PEG2 linker, which in turn is connected to an ethylamine moiety that is protected by the Boc group.

The logical relationship of these functional groups can be visualized as follows:

This modular structure makes this compound a versatile tool for researchers, enabling the construction of complex bioconjugates and PROTACs with precise control over their chemical and biological properties.[2][3]

References

An In-depth Technical Guide to the Chemical Properties of Azidoethyl-SS-PEG2-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidoethyl-SS-PEG2-Boc is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, incorporating a terminal azide, a cleavable disulfide bond, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its key reactions, and visual representations of its chemical behavior to aid researchers in its effective application.

Core Chemical Properties

This compound is a precisely designed molecule with distinct functional domains that dictate its chemical behavior. Understanding these properties is crucial for its successful implementation in research and development.

Structural and Physical Properties

The fundamental physical and structural characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅N₃O₄S₂ | [1] |

| Molecular Weight | 351.49 g/mol | [1] |

| Appearance | Typically supplied as a powder | [1] |

| CAS Number | 2144777-83-1 |

Solubility

The polyethylene glycol (PEG) spacer in this compound enhances its solubility in aqueous and many organic solvents, a critical feature for bioconjugation reactions.[1]

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Water | Expected to have some aqueous solubility due to the PEG spacer |

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

| Condition | Recommendation | Source |

| Storage Temperature | -20°C | [2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | [3] |

| Handling | Keep desiccated. Equilibrate to room temperature before opening to prevent moisture condensation. | [3] |

The stability of the molecule is dictated by its functional groups. The disulfide bond is stable under physiological conditions but is susceptible to cleavage in reducing environments.[1] The Boc protecting group is stable to a wide range of reaction conditions but is readily cleaved by strong acids.

Reactivity and Functional Group Chemistry

The utility of this compound stems from the distinct reactivity of its three key functional moieties: the azide group, the disulfide bond, and the Boc-protected amine.

Azide Group: Bioorthogonal "Click" Chemistry

The terminal azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4] This allows for the covalent ligation of this compound to molecules containing a corresponding alkyne or strained cyclooctyne.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to form a stable triazole linkage with a terminal alkyne.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide, which is particularly useful for applications in living systems where copper toxicity is a concern.[4]

Disulfide Bond: Reductive Cleavage

The disulfide (S-S) bond is a redox-sensitive linker. It remains stable in the oxidative environment of the bloodstream but can be selectively cleaved in the reducing intracellular environment, where concentrations of reducing agents like glutathione are high.[1] This property is highly valuable for the controlled release of conjugated payloads inside cells. The cleavage can also be achieved in vitro using reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Boc-Protected Amine: Deprotection and Further Functionalization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many synthetic conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine.[5] This newly exposed amine can then be used for further conjugation, for example, through amide bond formation.

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving this compound.

Disulfide Bond Cleavage with Dithiothreitol (DTT)

This protocol describes the in vitro cleavage of the disulfide bond.

Materials:

-

This compound conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dithiothreitol (DTT)

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solution of the this compound conjugate in PBS to a final concentration of 1 mg/mL.

-

Freshly prepare a 1 M stock solution of DTT in deionized water.

-

In a microcentrifuge tube, add the conjugate solution.

-

Add the DTT stock solution to a final concentration of 50-100 mM for complete cleavage.

-

Adjust the final volume with PBS if necessary.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

The progress of the cleavage can be monitored by techniques such as HPLC or mass spectrometry.

Caption: Workflow for the reductive cleavage of the disulfide bond.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(hydroxypropyl)triazolylmethylamine (THPTA) or other copper-coordinating ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

-

Dissolve this compound and the alkyne-containing molecule in the reaction buffer. An organic co-solvent can be used if necessary, keeping the final concentration low (<10%) to avoid denaturation of biomolecules.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of the copper catalyst by mixing CuSO₄ and THPTA in water.

-

In the reaction vessel, add the this compound solution and the alkyne-containing molecule solution.

-

Add the copper catalyst solution to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

The product can be purified by an appropriate method such as chromatography.

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

-

Boc-protected this compound derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (typically 20-50% v/v) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The deprotected product, often as a TFA salt, can be used directly or after purification/neutralization.

References

Synthesis of Azidoethyl-SS-PEG2-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, proposed protocol for the synthesis of Azidoethyl-SS-PEG2-Boc, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This linker incorporates a terminal azide for click chemistry, a cleavable disulfide bond for controlled release in a reducing environment, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, and a Boc-protected amine for further functionalization.

Chemical and Physical Properties

The key quantitative data for the target compound and its intermediates are summarized below.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate | Boc-NH-PEG2-OH | C₉H₁₉NO₄ | 205.25 | 139115-91-6 |

| tert-Butyl (2-(2-tosyloxyethoxy)ethyl)carbamate | Boc-NH-PEG2-OTs | C₁₆H₂₅NO₆S | 359.43 | 206265-94-3 |

| tert-Butyl (2-(2-thioacetoxyethoxy)ethyl)carbamate | Boc-NH-PEG2-SAc | C₁₁H₂₁NO₄S | 263.35 | N/A |

| tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate | Boc-NH-PEG2-SH | C₉H₁₉NO₃S | 221.31 | N/A |

| 2-Azidoethyl methanethiosulfonate | N₃-MTS | C₃H₇N₃O₂S₂ | 181.23 | N/A |

| This compound | Target Compound | C₁₃H₂₅N₃O₄S₂ | 351.49 | 2144777-83-1 |

Proposed Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of a Boc-protected PEG-thiol intermediate, followed by a disulfide exchange reaction with an azido-functionalized thiolating agent.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are proposed for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Step 1: Synthesis of tert-Butyl (2-(2-tosyloxyethoxy)ethyl)carbamate (Boc-NH-PEG2-OTs)

-

Materials:

-

tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Boc-NH-PEG2-OH)

-

Tosyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve Boc-NH-PEG2-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of tosyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Boc-NH-PEG2-OTs.

-

Step 2: Synthesis of tert-Butyl (2-(2-thioacetoxyethoxy)ethyl)carbamate (Boc-NH-PEG2-SAc)

-

Materials:

-

Boc-NH-PEG2-OTs

-

Potassium thioacetate (KSAc)

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

Dissolve Boc-NH-PEG2-OTs (1.0 eq) in anhydrous DMF.

-

Add potassium thioacetate (1.5 eq) to the solution.

-

Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product, Boc-NH-PEG2-SAc, can be used in the next step without further purification if deemed sufficiently pure.

-

Step 3: Synthesis of tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate (Boc-NH-PEG2-SH)

-

Materials:

-

Boc-NH-PEG2-SAc

-

Hydrochloric acid (HCl) in methanol (methanolic HCl) or sodium methoxide in methanol

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the crude Boc-NH-PEG2-SAc (1.0 eq) in methanol under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of methanolic HCl (e.g., 1.25 M) or a catalytic amount of sodium methoxide.

-

Stir the mixture at room temperature for 2-4 hours until the deacetylation is complete (monitored by TLC).

-

Neutralize the reaction mixture carefully with a suitable base (if acidic workup was used) or acid (if basic workup was used).

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate to yield Boc-NH-PEG2-SH. This product is often used immediately in the next step due to the potential for oxidation of the thiol.

-

Step 4: Synthesis of this compound

-

Materials:

-

Boc-NH-PEG2-SH

-

2-Azidoethyl methanethiosulfonate (or a similar sulfenylating agent)

-

A suitable base (e.g., triethylamine or DIPEA)

-

A suitable solvent (e.g., DCM or THF)

-

-

Procedure:

-

Dissolve Boc-NH-PEG2-SH (1.0 eq) in the chosen solvent under an inert atmosphere.

-

Add the base (1.1 eq) to the solution.

-

In a separate flask, dissolve 2-azidoethyl methanethiosulfonate (1.1 eq) in the same solvent.

-

Add the solution of the azido reagent dropwise to the thiol solution at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the final product, this compound, by flash column chromatography.

-

Characterization

The successful synthesis of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include those for the tert-butyl group of the Boc protector, the methylene protons of the PEG linker, and protons adjacent to the azide and disulfide functionalities.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final compound (C₁₃H₂₅N₃O₄S₂).[1]

-

Purity Analysis: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC).

This guide outlines a robust, albeit proposed, synthetic route to this compound, providing researchers with a foundational protocol for obtaining this versatile linker for their drug discovery and development efforts.

References

An In-Depth Technical Guide to the Mechanism of Action of Azidoethyl-SS-PEG2-Boc as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to achieve targeted protein degradation. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting anchor, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the mechanism of action of a specific, multi-functional PROTAC linker: Azidoethyl-SS-PEG2-Boc. We will dissect the individual roles of its constituent moieties—the azide group, the cleavable disulfide bond, the polyethylene glycol (PEG) spacer, and the Boc-protecting group—in the context of PROTAC design, synthesis, and biological activity. This guide also includes representative experimental protocols and quantitative data to provide a practical framework for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Upon entering the cell, a PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[2] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] Unlike traditional small-molecule inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single PROTAC molecule.[4]

The linker is not a mere spacer but an active contributor to the PROTAC's overall performance. Its length, flexibility, and chemical composition influence the stability and geometry of the ternary complex, which are crucial for efficient ubiquitination.[2] Furthermore, the linker's physicochemical properties impact the solubility, cell permeability, and metabolic stability of the entire PROTAC molecule.[3]

The Multifaceted Role of the this compound Linker

The this compound linker is a sophisticated chemical tool designed for advanced PROTAC synthesis and function. Its structure incorporates several key functional groups, each with a distinct purpose.

Azidoethyl Group: A Handle for Click Chemistry

The terminal azide (-N3) group on the ethyl moiety serves as a versatile chemical handle for the facile assembly of the PROTAC molecule.[5] It is a key component for "click chemistry," a class of biocompatible reactions known for their high efficiency and specificity. Specifically, the azide group can readily participate in:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole ring by coupling the azide with a terminal alkyne.[6]

-

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that joins the azide with a strained alkyne, such as DBCO or BCN, which is particularly useful for biological systems where copper toxicity is a concern.[6]

This "clickable" functionality allows for a modular and efficient approach to PROTAC synthesis, enabling the rapid generation of a library of PROTACs with different warheads or E3 ligase ligands.[2]

Disulfide Bond (SS): A Redox-Sensitive Cleavable Moiety

The disulfide bond is a "smart" feature of this linker, designed to be cleaved under specific biological conditions. The intracellular environment is significantly more reducing than the extracellular space, primarily due to a high concentration of glutathione (GSH).[5] The disulfide bond in the linker remains stable in the oxidative extracellular environment but is readily cleaved by intracellular GSH, releasing the active PROTAC.[5]

This cleavable design can be strategically employed in several ways:

-

Prodrug Strategies: The PROTAC can be rendered inactive or cell-impermeable until the disulfide bond is cleaved inside the target cell, potentially reducing off-target effects.

-

Targeted Delivery: The linker can be used to conjugate the PROTAC to a delivery vehicle, such as an antibody or aptamer, that targets specific cells. Once internalized, the disulfide bond is cleaved, releasing the PROTAC to engage its intracellular target.[5]

PEG2 Moiety: Enhancing Physicochemical Properties

The two-unit polyethylene glycol (PEG) spacer offers several advantages in PROTAC design:

-

Improved Solubility: PEG is hydrophilic and can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3]

-

Flexibility: The flexible nature of the PEG chain allows the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.[2]

-

Optimized Pharmacokinetics: By modifying the length of the PEG chain, researchers can fine-tune the pharmacokinetic properties of the PROTAC.

Boc Protecting Group: Facilitating Stepwise Synthesis

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In the context of this linker, it allows for a controlled, stepwise synthesis of the PROTAC. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to either the POI ligand or the E3 ligase ligand. This orthogonal protection strategy is crucial for the efficient and unambiguous assembly of complex bifunctional molecules.

Mechanism of Action: A Summarized Workflow

The following diagram illustrates the key steps in the synthesis and action of a PROTAC utilizing the this compound linker.

Caption: A workflow diagram illustrating the synthesis and cellular mechanism of a PROTAC utilizing the this compound linker.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

While specific quantitative data for a PROTAC using the this compound linker is not publicly available, the following table provides representative data for well-characterized PROTACs to illustrate typical efficacy values.

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-771 | BRD4 | VHL | 22Rv1 | 4.7 | >95 | [1] |

| MZ1 | BRD4 | VHL | HeLa | ~100 | ~90 | [7] |

| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [8] |

Experimental Protocols

General Protocol for PROTAC Synthesis via CuAAC Click Chemistry

This protocol provides a general method for coupling an alkyne-modified warhead to the azide-containing linker, which has been pre-conjugated to an E3 ligase ligand.

Materials:

-

E3 ligase ligand-linker-azide intermediate

-

Alkyne-modified POI ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Dissolve the E3 ligase ligand-linker-azide intermediate and the alkyne-modified POI ligand in the chosen solvent system.

-

Prepare a fresh solution of sodium ascorbate in water.

-

Prepare a solution of CuSO4 and THPTA in water.

-

To the solution of the azide and alkyne, add the CuSO4/THPTA solution, followed by the sodium ascorbate solution to initiate the reaction.

-

Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.

-

Upon completion, purify the PROTAC product using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

References

- 1. Glutathione‐Scavenging Nanoparticle‐Mediated PROTACs Delivery for Targeted Protein Degradation and Amplified Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]

- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Disulfide Bond in Azidoethyl-SS-PEG2-Boc: A Technical Guide to its Function as a Redox-Sensitive Linker

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of cleavable linkers is a cornerstone of modern drug delivery and bioconjugation. Among these, linkers featuring a disulfide bond have garnered significant attention for their ability to respond to the unique redox environment within cells. This in-depth technical guide focuses on the pivotal role of the disulfide bond in Azidoethyl-SS-PEG2-Boc, a heterobifunctional linker widely utilized in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Function: A Redox-Sensitive Release Mechanism

The fundamental purpose of the disulfide bond (-S-S-) in this compound is to serve as a stable, yet cleavable, bridge between two molecular entities, such as a targeting moiety and a therapeutic payload. This linker is engineered to maintain the integrity of the conjugate in the extracellular environment, such as the bloodstream, and to selectively break apart within the cell, releasing the active molecule at its site of action.

The key to this selective cleavage lies in the significant difference in the concentration of the tripeptide glutathione (GSH) between the extracellular and intracellular compartments. The cytoplasm of cells, particularly tumor cells, maintains a highly reducing environment with GSH concentrations in the millimolar range (1-10 mM). In stark contrast, the concentration of GSH in the blood plasma is in the micromolar range (approximately 5 µM)[]. This steep concentration gradient is the basis for the targeted release mechanism.

The disulfide bond in the linker remains relatively stable in the low-GSH environment of the bloodstream. However, upon internalization of the conjugate into a cell, the high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond through a thiol-disulfide exchange reaction. This process releases the conjugated payload from the targeting molecule, allowing it to exert its therapeutic effect.

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

} caption: "Redox-Mediated Drug Release Pathway."

Structural Components of this compound and Their Roles

This compound is a multifunctional linker with distinct chemical moieties, each contributing to its utility in bioconjugation:

-

Azidoethyl Group (N₃-CH₂-CH₂-): This functional group is a versatile handle for "click chemistry," a set of biocompatible and highly efficient reactions. The azide group can readily and specifically react with an alkyne-functionalized molecule to form a stable triazole linkage. This allows for the straightforward conjugation of the linker to a targeting protein, peptide, or other biomolecule.

-

Disulfide Bond (-S-S-): As detailed above, this is the core functional unit responsible for the redox-sensitive cleavage of the linker.

-

PEG2 Spacer (-PEG2-): The short polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting bioconjugate. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

-

Boc Protecting Group (-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In the context of this linker, it masks a primary amine. This Boc group can be removed under mild acidic conditions to reveal the amine, which can then be used for subsequent conjugation to another molecule, often the therapeutic payload.

dot graph { layout=neato; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Functional Components of the Linker."

Quantitative Aspects of Disulfide Bond Cleavage

The rate of disulfide bond cleavage is a critical parameter in the design of drug delivery systems. A linker that is cleaved too rapidly may release its payload prematurely, leading to off-target toxicity. Conversely, a linker that is too stable may not release the drug efficiently at the target site. The stability of the disulfide bond can be modulated by introducing steric hindrance around it. For instance, the presence of methyl groups adjacent to the disulfide bond can enhance its stability in circulation[].

| Linker Type | Reducing Agent | Concentration | Half-life (t½) | Reference |

| Unhindered Disulfide | Glutathione (GSH) | 1-10 mM | Minutes to hours | General knowledge from multiple sources |

| Sterically Hindered Disulfide | Glutathione (GSH) | 1-10 mM | Hours to days | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the function of the disulfide bond in this compound.

Protocol 1: Bioconjugation using this compound

This protocol describes a general workflow for conjugating a protein (containing an alkyne group) to a small molecule drug (containing a carboxylic acid).

Materials:

-

Alkyne-modified protein

-

This compound

-

Small molecule drug with a carboxylic acid group

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Trifluoroacetic acid (TFA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Activation of the Small Molecule Drug:

-

Dissolve the small molecule drug, DCC, and NHS in DMF.

-

Stir the reaction at room temperature for 2-4 hours to form the NHS-ester of the drug.

-

-

Deprotection of this compound:

-

Dissolve this compound in a solution of TFA in dichloromethane.

-

Stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Evaporate the solvent to obtain the deprotected linker.

-

-

Conjugation of the Linker to the Activated Drug:

-

Dissolve the deprotected linker and the activated drug (NHS-ester) in DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

-

Stir at room temperature overnight.

-

Purify the drug-linker conjugate by HPLC.

-

-

Click Chemistry Reaction:

-

Dissolve the alkyne-modified protein in PBS.

-

Add the drug-linker conjugate.

-

Add freshly prepared solutions of CuSO₄ and sodium ascorbate.

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Purification of the Final Conjugate:

-

Purify the final protein-drug conjugate using SEC to remove unreacted components.

-

dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Bioconjugation Workflow."

Protocol 2: In Vitro Cleavage Assay of the Disulfide Bond

This protocol describes how to monitor the cleavage of the disulfide bond in a bioconjugate using LC-MS.

Materials:

-

Purified bioconjugate

-

Reduced Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

LC-MS system

Procedure:

-

Preparation of the Reaction Mixture:

-

Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.

-

Prepare a stock solution of GSH in PBS (e.g., 100 mM).

-

-

Initiation of the Cleavage Reaction:

-

Add the GSH stock solution to the bioconjugate solution to achieve the desired final GSH concentration (e.g., 10 mM to mimic intracellular conditions).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Sample Preparation for LC-MS:

-

Immediately quench the reaction in the aliquot, for example, by adding an equal volume of ice-cold acetonitrile or by flash-freezing. This prevents further cleavage.

-

-

LC-MS Analysis:

-

Analyze the samples from each time point by LC-MS to quantify the remaining intact bioconjugate and the amount of the released payload.

-

The data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.

-

Conclusion

The disulfide bond within the this compound linker is a sophisticated chemical tool that enables the development of intelligent drug delivery systems. Its stability in the extracellular environment and its selective cleavage in the reducing intracellular milieu provide a robust mechanism for targeted payload release. Understanding the principles of its function, the factors influencing its cleavage rate, and the experimental methods to evaluate its performance is crucial for researchers and scientists working to advance the field of targeted therapeutics. This guide provides a foundational understanding to aid in the rational design and application of this versatile linker in drug development.

References

The Strategic Role of the PEG2 Spacer in Azidoethyl-SS-PEG2-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the discrete PEG2 spacer within the Azidoethyl-SS-PEG2-Boc molecule, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis-Targeting Chimeras (PROTACs). We will dissect the contribution of each molecular component, with a particular focus on how the short polyethylene glycol (PEG) spacer influences the overall functionality and application of this versatile chemical tool.

Molecular Architecture and Component Functions

This compound is a precisely engineered molecule with four key functional domains: an azidoethyl group for "click" chemistry, a redox-sensitive disulfide bond, a hydrophilic PEG2 spacer, and a Boc-protected amine.

| Component | Chemical Structure Fragment | Core Function |

| Azidoethyl Group | -CH₂CH₂N₃ | Enables covalent conjugation to alkyne-containing molecules via highly efficient and bioorthogonal click chemistry reactions (CuAAC or SPAAC).[1][2] |

| Disulfide Bond | -S-S- | Provides a stable linkage in the extracellular environment and systemic circulation but is readily cleaved in the reducing intracellular environment, allowing for controlled release of conjugated payloads.[2] |

| PEG2 Spacer | -(OCH₂CH₂)₂- | A short, discrete polyethylene glycol linker that imparts hydrophilicity, enhances solubility, provides spatial separation between conjugated molecules, and can influence the pharmacokinetic properties of the final conjugate.[3][4] |

| Boc Protecting Group | -Boc | A tert-butyloxycarbonyl group that masks a primary amine, preventing unwanted side reactions. It can be selectively removed under mild acidic conditions to reveal the amine for subsequent conjugation.[2][5] |

The Pivotal Role of the PEG2 Spacer

While seemingly a simple component, the PEG2 spacer is a critical determinant of the linker's utility, influencing solubility, steric hindrance, and the biological performance of the final conjugate.

Enhancing Solubility and Physicochemical Properties

A primary challenge in drug development, particularly with complex molecules like PROTACs and Antibody-Drug Conjugates (ADCs), is overcoming the poor aqueous solubility of hydrophobic payloads.[6] PEG linkers, composed of repeating ethylene glycol units, are inherently hydrophilic and can significantly improve the overall solubility of the conjugate.[4][7] This enhanced solubility helps to prevent aggregation, which can otherwise diminish efficacy and increase the risk of an immune response.[6]

The inclusion of even a short PEG2 spacer can favorably alter key physicochemical properties, as illustrated in the comparative data for BRD4-targeting PROTACs.

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 21 |

| Data synthesized from representative literature to illustrate the impact of a PEG2 spacer.[3] |

Spatial Separation and Steric Hindrance

The defined length of the PEG2 spacer provides crucial spatial separation between the two molecules it connects. In the context of a PROTAC, this spacing is paramount for the successful formation of a stable and productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[8]

-

Too short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a functional ternary complex.[3]

-

Too long: An excessively long linker might result in an unstable or unproductive ternary complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[3]

Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given biological system.[3]

Impact on Pharmacokinetics and Cell Permeability

The PEG linker's length and hydrophilicity can modulate the pharmacokinetic profile of a bioconjugate.[6] PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer plasma half-life.[6] While longer PEG chains generally have a more pronounced effect, even short PEG spacers can contribute to improved pharmacokinetic properties.[9]

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the molecule to adopt a folded conformation. This can shield the polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[3]

Experimental Protocols and Methodologies

The utility of this compound lies in its sequential and orthogonal reactivity. The following protocols provide a general framework for its use in a typical bioconjugation or PROTAC synthesis workflow.

Boc Deprotection of the Amine

This procedure unmasks the primary amine, making it available for conjugation, for instance, to a carboxylic acid on an E3 ligase ligand.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Saturated sodium bicarbonate solution

-

Toluene

Procedure:

-

Dissolve the Boc-protected this compound in anhydrous DCM to a concentration of 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).[10]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[10]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To remove residual TFA, co-evaporate with toluene (3 times).[10]

-

The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[10]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide moiety to a terminal alkyne-functionalized molecule (e.g., a POI ligand).

Materials:

-

Azide-functionalized molecule (e.g., the product from section 3.1 coupled to an E3 ligase ligand)

-

Alkyne-functionalized molecule (e.g., a POI ligand)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional)

-

Solvent (e.g., a mixture of t-BuOH/H₂O, or DMSO)

Procedure:

-

Dissolve the azide-functionalized molecule (1.1-1.5 equivalents) and the alkyne-functionalized molecule (1 equivalent) in a suitable solvent.[11]

-

Prepare fresh stock solutions: 100 mM CuSO₄ in deionized water and 1 M sodium ascorbate in deionized water.[11]

-

If using a stabilizing ligand, add TBTA (0.01-0.1 equivalents).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[11]

-

Initiate the reaction by adding the CuSO₄ solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).[11]

-

Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.

-

Upon completion, the reaction can be quenched by exposure to air or the addition of a chelating agent like EDTA. Purify the product using an appropriate method, such as preparative HPLC.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological systems where the cytotoxicity of copper is a concern, the copper-free SPAAC reaction is an excellent alternative. This reaction utilizes a strained cyclooctyne, such as DBCO or BCN.

Materials:

-

Azide-functionalized molecule

-

Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing protein or small molecule)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF (for dissolving reagents)

Procedure:

-

Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the reaction solvent.[12]

-

Mix the two solutions, typically in equimolar amounts or with a slight excess of one component.

-

Stir the reaction at room temperature for 4-12 hours, or until completion as monitored by an appropriate analytical method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).[12]

-

Purify the resulting conjugate using a suitable chromatographic method (e.g., reversed-phase HPLC for small molecules, size-exclusion chromatography for proteins).[12]

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes involving this compound.

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for bioconjugate synthesis.

Caption: Click chemistry conjugation reactions.

Conclusion

The this compound molecule is a powerful and versatile tool for researchers in drug development and chemical biology. The rational inclusion of the PEG2 spacer is a key design feature that provides a beneficial balance of hydrophilicity, spatial separation, and flexibility. This guide has detailed the core functions of this spacer, provided quantitative context for its impact, and outlined robust experimental protocols for its application. Understanding the nuanced role of the PEG2 spacer is essential for the successful design and synthesis of next-generation bioconjugates and targeted protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|PROTAC Linker|CAS 2144777-83-1 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 5. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Strategic Imperative of the Boc Protecting Group in Azidoethyl-SS-PEG2-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs), precision and control are paramount. The efficacy of these sophisticated molecular constructs hinges on the rational design and synthesis of their constituent parts. Bifunctional linkers, such as Azidoethyl-SS-PEG2-Boc, are central to this endeavor, bridging targeting moieties and effector molecules. This in-depth technical guide elucidates the critical purpose of the tert-Butyloxycarbonyl (Boc) protecting group in the this compound linker, providing a comprehensive overview of its function, application, and the experimental protocols that underpin its use.

The Molecular Architecture of a Versatile Linker

This compound is a heterobifunctional linker meticulously designed for multi-step synthetic strategies. Its structure comprises several key functional components:

-

Azido Group (-N3): This moiety serves as a reactive handle for "click chemistry," enabling the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules. This is a cornerstone of modern bioconjugation due to its high efficiency and biocompatibility.

-

Disulfide Bond (-S-S-): This bond provides a cleavable element within the linker. While stable in the extracellular environment, it is readily reduced in the intracellular milieu, leading to the release of a conjugated payload.

-

PEG2 Spacer (-OCH2CH2OCH2CH2-): The short polyethylene glycol spacer enhances the solubility and bioavailability of the molecule and the resulting conjugate.

-

Boc-Protected Amine (-NHBoc): The tert-Butyloxycarbonyl group temporarily masks a primary amine, preventing it from engaging in undesired reactions during the initial synthetic steps.

The strategic placement of the Boc group is fundamental to the linker's utility, enforcing a specific and controlled sequence of reactions.

The Core Purpose: Orchestrating a Stepwise Synthesis

The primary and most critical purpose of the Boc protecting group in this compound is to enable a controlled, stepwise approach to the synthesis of complex biomolecules, particularly PROTACs. Amines are nucleophilic and can readily react with a variety of electrophiles. Without protection, the amine in the linker could compete with other desired reactions, leading to a mixture of unwanted products and a significant reduction in the yield of the target molecule.

By masking the amine as a carbamate, the Boc group renders it temporarily inert.[1] This allows for the selective reaction of the azide group via click chemistry without interference from the amine. Once the azide has been coupled to the desired molecule (for instance, a ligand for a target protein), the Boc group can be selectively removed under mild acidic conditions to reveal the free amine.[2] This newly exposed amine is then available for conjugation to a second molecule, such as a ligand for an E3 ubiquitin ligase, completing the synthesis of the PROTAC.

This concept of "orthogonality" in chemical synthesis, where one functional group can be selectively manipulated in the presence of others, is a cornerstone of modern drug development and is masterfully exemplified by the use of the Boc protecting group.[3]

Quantitative Data on Boc Protection and Deprotection

The efficiency of the protection and deprotection steps is crucial for the overall success of a synthetic route. The following tables summarize typical conditions and outcomes for these reactions.

| Boc Protection of Amines | ||||

| Reagent | Base | Solvent | Temperature | Yield |

| Di-tert-butyl dicarbonate (Boc)2O | Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | >95% |

| (Boc)2O | Sodium Bicarbonate | Water/Dioxane | Room Temperature | High |

| (Boc)2O | 4-(Dimethylamino)pyridine (DMAP) (catalytic) | Acetonitrile | Room Temperature | >98% |

| Boc Deprotection of Amines | ||||

| Reagent | Solvent | Temperature | Time | Yield |

| Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | 0°C to Room Temperature | 0.5 - 2 hours | Quantitative |

| 4M HCl | 1,4-Dioxane | Room Temperature | 1 - 4 hours | High |

| Trimethylsilyl iodide (TMSI) | Chloroform or DCM | Room Temperature | < 1 hour | High |

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino-PEG Linker

This protocol describes a general method for the protection of a primary amine with a Boc group using di-tert-butyl dicarbonate.

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the amino-PEG linker (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of (Boc)2O (1.2 equivalents) in DCM dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting Boc-protected PEG linker can be further purified by column chromatography if necessary.

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group to yield the free amine as its TFA salt.

Materials:

-

Boc-protected linker (e.g., this compound)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected linker in DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

The resulting product is the deprotected amine as a TFA salt, which can often be used in the next synthetic step without further purification.

Visualizing the Workflow and Logic

To further clarify the strategic role of the Boc group, the following diagrams illustrate the synthetic workflow and the logical relationships involved.

Caption: Workflow for Boc protection and deprotection of an amino-PEG linker.

Caption: Logical flow of PROTAC synthesis using this compound.

Conclusion

The Boc protecting group is not merely a passive component of the this compound linker; it is an active enabler of sophisticated synthetic strategies. Its stability under a range of conditions, coupled with its facile and selective removal, provides the chemical orthogonality necessary for the controlled, stepwise construction of complex bioconjugates and PROTACs. For researchers and drug development professionals, a thorough understanding of the purpose and application of the Boc group is essential for the successful design and synthesis of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Reactivity of Azidoethyl-SS-PEG2-Boc for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the advent of click chemistry, a suite of chemical reactions that are rapid, selective, and high-yielding. Among the various bifunctional linkers developed for these applications, Azidoethyl-SS-PEG2-Boc has emerged as a versatile tool, particularly in the synthesis of complex biomolecules, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the reactivity of the azide group in this compound for click chemistry, detailing its mechanism, experimental protocols, and the critical roles of its other functional components: the disulfide bond and the Boc-protecting group.

Core Principles of this compound

This compound is a heterobifunctional linker designed for modular and efficient bioconjugation. Its structure incorporates three key functional motifs:

-

Azide Group (-N₃): The primary reactive handle for click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The azide is largely unreactive towards biological nucleophiles, making it a bioorthogonal functional group.

-

Disulfide Bond (-SS-): A cleavable linker that is stable in the extracellular environment but is readily reduced in the intracellular milieu by endogenous thiols like glutathione. This feature is particularly valuable for the controlled release of therapeutic payloads inside target cells.

-

Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the primary amine. It can be selectively removed under acidic conditions to reveal the amine for subsequent conjugation reactions.

-

PEG2 Spacer: A short polyethylene glycol linker that enhances the solubility and bioavailability of the molecule and the resulting conjugates. The length of the PEG spacer can influence the efficiency of the click reaction and the overall properties of the final product.[1][2]

Reactivity of the Azide Group in Click Chemistry

The azide moiety of this compound is central to its utility, primarily through the CuAAC reaction. This reaction involves the [3+2] cycloaddition of the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry due to its high efficiency and specificity.[] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. The key advantages of CuAAC include:

-

High Reaction Yields: CuAAC reactions often proceed with near-quantitative yields.[]

-

Mild Reaction Conditions: The reaction can be performed in aqueous or organic solvents at room temperature.

-

High Selectivity: The azide and alkyne groups are mutually reactive and do not cross-react with most other functional groups found in biological systems.

The general mechanism for CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate then rearranges to form the stable triazole product, regenerating the Cu(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, the SPAAC reaction provides a copper-free alternative.[][4] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group without the need for a metal catalyst. While the reaction kinetics of SPAAC can be slower than CuAAC, it offers excellent biocompatibility for in vivo applications.[]

Quantitative Data on Click Chemistry Reactions

While specific kinetic data for this compound is not extensively published, the following table summarizes typical quantitative parameters for CuAAC reactions with similar bifunctional linkers. These values can serve as a starting point for reaction optimization.

| Parameter | Typical Range | Notes |

| Reaction Yield | >90% | Highly dependent on substrate purity and reaction conditions. |

| Reaction Time | 1 - 24 hours | Can be monitored by LC-MS or TLC for completion. |

| This compound Concentration | 1.0 - 1.2 equivalents | A slight excess may be used to drive the reaction to completion. |

| Alkyne-functionalized Molecule | 1.0 equivalent | Typically the limiting reagent. |

| Copper(II) Sulfate (CuSO₄) | 0.1 - 1.0 mol% | The precursor to the active Cu(I) catalyst. |

| Sodium Ascorbate | 1.0 - 5.0 mol% | Used in excess to maintain copper in the Cu(I) state. |

| Copper Ligand (e.g., TBTA, THPTA) | 0.1 - 1.0 mol% | Stabilizes the Cu(I) catalyst and improves reaction efficiency. |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMF, DMSO, or a mixture with water)

-

Reaction vessel

-

Nitrogen or Argon gas

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

-

Prepare a 10 mM stock solution of TBTA in DMSO or THPTA in water.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

-

-

Initiation of the Reaction:

-

Add the copper ligand (TBTA or THPTA) to the reaction mixture to a final concentration of 0.1-1.0 mol%.

-

Add the CuSO₄ stock solution to a final concentration of 0.1-1.0 mol%.

-

Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1.0-5.0 mol%.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature.

-

Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC.[5]

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

-

Dilute the reaction mixture with a suitable solvent and wash with water or brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

-

Purify the product by flash column chromatography or preparative HPLC.

-

Protocol 2: Orthogonal Boc Deprotection

This protocol describes the removal of the Boc protecting group, which can be performed before or after the click chemistry reaction, depending on the desired synthetic strategy.

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

-

Reaction vessel

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected compound in DCM in a reaction vessel.

-

-

Deprotection:

-

Using TFA: Add TFA (typically 20-50% v/v in DCM) to the solution and stir at room temperature for 1-2 hours.

-

Using HCl/dioxane: Add 4M HCl in 1,4-dioxane and stir at room temperature for 1-4 hours.

-

-

Work-up and Purification:

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Add cold diethyl ether to the residue to precipitate the deprotected amine salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Stability and Cleavage of the Disulfide Bond

A key feature of this compound is the cleavable disulfide bond. This bond is relatively stable under the conditions of CuAAC and Boc deprotection. However, it is sensitive to reducing agents.

-

Stability during CuAAC: While the standard CuAAC conditions using sodium ascorbate as a reducing agent are generally mild, high concentrations of ascorbate could potentially lead to some reduction of the disulfide bond.[6] It is advisable to use the minimum effective concentration of sodium ascorbate and to monitor the reaction for any disulfide cleavage byproducts.

-

Intracellular Cleavage: The disulfide bond is designed to be cleaved in the reducing environment of the cell cytoplasm, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) than in the extracellular space (2-20 µM).[7] This selective cleavage allows for the targeted release of conjugated molecules inside cells.

Application in PROTAC Development

This compound is a valuable linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The modular nature of this compound allows for the sequential conjugation of a target protein ligand and an E3 ligase ligand.

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound, involving sequential click chemistry, Boc deprotection, and amide coupling steps.

Intracellular PROTAC Action and Disulfide Cleavage

Once the PROTAC enters the cell, the disulfide bond in the linker can be cleaved by intracellular glutathione, releasing the active components.

Caption: A simplified diagram illustrating the intracellular action of a PROTAC, including the potential for disulfide linker cleavage by glutathione.

Conclusion

This compound is a highly versatile and powerful tool for researchers in drug development and bioconjugation. Its azide group allows for efficient and selective conjugation via click chemistry, while the cleavable disulfide bond and Boc-protected amine provide additional layers of functionality for creating complex and stimulus-responsive biomolecules. A thorough understanding of the reactivity and stability of each component of this linker is crucial for its successful implementation in the design and synthesis of next-generation therapeutics.

References

- 1. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Strategic Application of Azidoethyl-SS-PEG2-Boc in Proteolysis-Targeting Chimeras (PROTACs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of Azidoethyl-SS-PEG2-Boc, a heterobifunctional linker pivotal in the development of Proteolysis-Targeting Chimeras (PROTACs). This document outlines its molecular characteristics, detailed experimental protocols for its use in PROTAC synthesis, and visual representations of the underlying chemical and biological processes.

Core Compound Data

This compound is a versatile chemical tool designed for the modular synthesis of PROTACs. Its structure incorporates several key functional elements: a Boc-protected amine for sequential conjugation, a short polyethylene glycol (PEG) spacer to enhance solubility, a cleavable disulfide bond for potential intracellular release mechanisms, and a terminal azide group for bioorthogonal "click" chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅N₃O₄S₂ | [1] |

| Molecular Weight | 351.49 g/mol | [1] |

Application in PROTAC Synthesis: An Overview

This compound serves as a linker to connect a target protein-binding ligand (warhead) with an E3 ubiquitin ligase-binding ligand. The resulting PROTAC molecule co-opts the cell's ubiquitin-proteasome system to induce the degradation of the target protein. The synthesis strategy typically involves a sequential approach: first, the deprotection of the Boc-amine and its conjugation to one of the ligands, followed by the "click" reaction of the azide group with the other ligand, which has been functionalized with an alkyne or a strained cyclooctyne.

Experimental Protocols

The following protocols are generalized procedures for the key steps involved in utilizing this compound for PROTAC synthesis. Researchers should optimize these protocols for their specific ligands and substrates.

Boc-Deprotection of the Amine Group

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, making it available for conjugation, typically to an E3 ligase ligand.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane (or trifluoroacetic acid (TFA))

-

Anhydrous dichloromethane (DCM) (if using TFA)

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected linker in a minimal amount of a suitable solvent or suspend it directly in the acidic solution.

-

For TFA deprotection, dissolve the linker in DCM and add an excess of TFA (e.g., 25% v/v). Stir the mixture at room temperature.

-

For HCl deprotection, add a 4M solution of HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 1 to 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, if using TFA, remove the solvent and excess acid under reduced pressure. For the HCl method, the product may precipitate as the hydrochloride salt.

-

The resulting amine salt can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by extraction and drying.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the linker and an alkyne-functionalized ligand. This is a highly efficient and specific conjugation method.

Materials:

-

Azide-functionalized linker-ligand conjugate

-

Alkyne-functionalized ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

A copper-binding ligand (e.g., THPTA) is recommended for biomolecule stability

-

Reaction buffer (e.g., phosphate-buffered saline, PBS) or a suitable solvent system (e.g., t-BuOH/H₂O)

Procedure:

-

Prepare stock solutions of the azide- and alkyne-functionalized molecules, CuSO₄, the copper ligand, and sodium ascorbate in a suitable solvent.

-

In a reaction vessel, combine the azide- and alkyne-containing molecules in the chosen solvent system.

-

Prepare a premixed solution of CuSO₄ and the copper-binding ligand. Add this to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Stir the reaction at room temperature. The reaction is often complete within 1 to 4 hours. Protect from light if using fluorescent molecules.

-

Monitor the reaction by LC-MS.

-

Upon completion, the PROTAC can be purified by preparative reverse-phase HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry variant is ideal for biological systems where copper toxicity is a concern. It involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

Azide-functionalized linker-ligand conjugate

-

DBCO-functionalized ligand

-

Reaction solvent (e.g., DMSO, DMF, or aqueous buffer)

Procedure:

-

Dissolve the azide-functionalized component and the DBCO-functionalized component in the chosen reaction solvent.

-

Combine the solutions in equimolar amounts.

-

The reaction typically proceeds at room temperature without the need for a catalyst.

-

Incubate the reaction mixture for 4 to 24 hours. The reaction can be performed in the dark to prevent any light-induced degradation of the DBCO group.

-

Monitor the reaction progress by LC-MS.

-

Purify the final PROTAC product using preparative reverse-phase HPLC.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the synthetic workflow for creating a PROTAC using this compound and the subsequent biological mechanism of action of the synthesized PROTAC.

References

Methodological & Application

Application Notes: Synthesis of Conditionally Active PROTACs Using Azidoethyl-SS-PEG2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's physicochemical properties such as solubility and cell permeability.[2][3]

This document provides detailed application notes and protocols for the use of Azidoethyl-SS-PEG2-Boc , a versatile, cleavable linker for the synthesis of advanced PROTACs. This linker incorporates three strategic chemical motifs:

-

A Boc-protected amine for stable, controlled, and stepwise conjugation to a carboxylic acid on one of the PROTAC ligands.

-

An azide (N3) group that allows for highly efficient and bio-orthogonal "click chemistry" ligation, typically a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to connect to the second ligand.[2][4]

-

A disulfide (SS) bond , which acts as a cleavable trigger within the intracellular environment.

Application Notes: The Strategic Advantage of a Cleavable Disulfide Linker

The inclusion of a disulfide bond in the PROTAC linker, as seen in this compound, allows for the design of "conditionally active" degraders. The rationale for this design is based on the significant difference in the redox potential between the extracellular environment and the intracellular cytosol.

-

Extracellular Stability: In the bloodstream, the environment is relatively oxidizing, keeping the disulfide bond intact and the PROTAC stable.[3]

-

Intracellular Cleavage: The cytosol has a highly reducing environment due to a high concentration of glutathione (GSH).[5][6] Upon entering the cell, the disulfide bond in the linker is rapidly cleaved by GSH. This cleavage can be engineered to "activate" the PROTAC in one of two ways:

-